3-Methyl-2,3-dihydro-1H-indene-1-thiol

Catalog No.
S13821693
CAS No.
M.F
C10H12S
M. Wt
164.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2,3-dihydro-1H-indene-1-thiol

Product Name

3-Methyl-2,3-dihydro-1H-indene-1-thiol

IUPAC Name

3-methyl-2,3-dihydro-1H-indene-1-thiol

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

InChI

InChI=1S/C10H12S/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3

InChI Key

ASVIHZIMLIZHPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)S

3-Methyl-2,3-dihydro-1H-indene-1-thiol is an organosulfur compound characterized by a thiol (-SH) functional group attached to a bicyclic structure derived from indene. The molecular formula for this compound is C9H10SC_9H_{10}S, and its structure includes a methyl group at the 3-position of the indene ring, contributing to its unique chemical properties. The presence of the thiol group imparts significant reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or iodine.
  • Substitution Reactions: The thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with carbonyl compounds to form thioethers or thiazoles through condensation processes.

These reactions highlight the versatility of 3-Methyl-2,3-dihydro-1H-indene-1-thiol in synthetic organic chemistry.

The biological activity of 3-Methyl-2,3-dihydro-1H-indene-1-thiol has been explored in various studies. Thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Additionally, compounds containing thiol groups have been investigated for their potential pharmacological effects, including anti-inflammatory and anticancer activities. Specific studies on this compound may reveal its efficacy against certain biological targets, although detailed research is limited.

Several synthesis methods have been reported for 3-Methyl-2,3-dihydro-1H-indene-1-thiol:

  • Hydrogenation of Indene Derivatives: Starting from indene derivatives, hydrogenation can introduce the thiol group under appropriate conditions.
  • Grignard Reaction: The reaction of a suitable Grignard reagent with a thioester can yield the desired thiol compound.
  • Direct Thiolation: Using thiolating agents like hydrogen sulfide or thiourea in the presence of catalysts can directly introduce the thiol group into the indene framework.

These methods vary in terms of yield and complexity, allowing for flexibility in synthesis based on available reagents and desired outcomes.

3-Methyl-2,3-dihydro-1H-indene-1-thiol has several applications:

  • Synthetic Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavor and Fragrance Industry: Due to its unique odor profile, it may be utilized in the formulation of fragrances or flavoring agents.
  • Material Science: Its properties may be exploited in developing new materials with specific chemical reactivity or stability.

Interaction studies involving 3-Methyl-2,3-dihydro-1H-indene-1-thiol focus on its reactivity with biological molecules and other chemicals. Research indicates that thiols can interact with proteins and enzymes through disulfide bond formation or nucleophilic attack on electrophilic centers. Such interactions are crucial for understanding its biological implications and potential therapeutic applications.

Several compounds share structural similarities with 3-Methyl-2,3-dihydro-1H-indene-1-thiol. Notable examples include:

Compound NameStructure TypeKey Features
2,3-Dihydro-1H-indene-2-thiolBicyclic ThiolSimilar structure but lacks methyl substitution
2-MethylthioindeneBicyclic ThiolContains a sulfur atom but differs in substitution pattern
Indane DerivativesBicyclic CompoundsVarious derivatives exist with different functional groups

Uniqueness

The uniqueness of 3-Methyl-2,3-dihydro-1H-indene-1-thiol lies in its specific methyl substitution on the indene ring combined with the thiol functionality. This combination influences both its chemical reactivity and potential biological activity compared to similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

164.06597156 g/mol

Monoisotopic Mass

164.06597156 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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